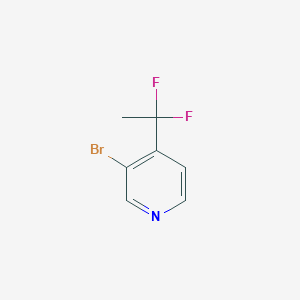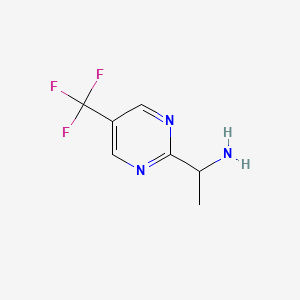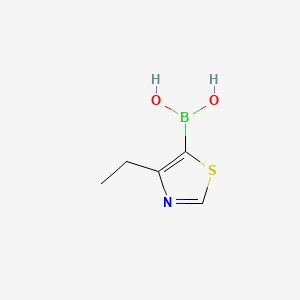
1-(Quinolin-3-yl)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinolin-3-yl)heptan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities
Méthodes De Préparation
The synthesis of 1-(Quinolin-3-yl)heptan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. For this compound, the reaction would involve the condensation of 3-aminobenzaldehyde with heptanone under suitable reaction conditions .
Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings .
Analyse Des Réactions Chimiques
1-(Quinolin-3-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the heptanone chain, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(Quinolin-3-yl)heptan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex quinoline derivatives. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents.
Medicine: The compound’s pharmacological properties are being investigated for potential use in drug development.
Mécanisme D'action
The mechanism of action of 1-(Quinolin-3-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, some quinoline compounds inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making them effective antibacterial agents . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.
Comparaison Avec Des Composés Similaires
1-(Quinolin-3-yl)heptan-1-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug that contains a quinoline ring.
Quinolin-2(1H)-one: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
1-quinolin-3-ylheptan-1-one |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-5-10-16(18)14-11-13-8-6-7-9-15(13)17-12-14/h6-9,11-12H,2-5,10H2,1H3 |
Clé InChI |
UMXBWLKNUHMYMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=CC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)

![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)

![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)








